molecular formula C23H21N3O2S2 B2953102 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 496967-51-2

2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2953102
CAS No.: 496967-51-2
M. Wt: 435.56
InChI Key: YNYDFZSLSOJHAO-UHFFFAOYSA-N
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Description

This compound (CAS 496967-51-2) features a thieno[2,3-d]pyrimidin-4-one core substituted with 5,6-dimethyl and 3-phenyl groups. A thioether linkage connects the core to an acetamide group bearing a para-tolyl substituent (N-(p-tolyl)) . The structural framework positions it within a class of sulfur-containing heterocycles known for diverse bioactivities, including antimicrobial and anticancer properties. Its molecular formula is C₂₃H₂₁N₃O₂S₂, with a molecular weight of 435.56 g/mol.

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-9-11-17(12-10-14)24-19(27)13-29-23-25-21-20(15(2)16(3)30-21)22(28)26(23)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYDFZSLSOJHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Thioacetamide Moiety: The thioacetamide group is attached via a nucleophilic substitution reaction, where a thiol reacts with an acetamide derivative.

    Final Coupling with p-Tolyl Group: The final step involves coupling the intermediate with p-tolylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides, bases, and acids are employed depending on the type of substitution reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Preliminary studies suggest that it may have applications in treating certain diseases due to its bioactive properties.

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related thieno[2,3-d]pyrimidine derivatives, focusing on core modifications, substituent effects, and bioactivity trends.

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound (CAS 496967-51-2) Thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl; 3-phenyl; N-(p-tolyl)acetamide N/A (Structural focus)
4j (Antimicrobial Derivative) Thieno[2,3-d]pyrimidin-4-one 3,5-dimethyl; 6-benzimidazole; N-(3-chloro-4-fluorophenyl)acetamide Potent TrmD inhibition; Broad antimicrobial activity (MIC: 2–8 µg/mL)
CRCM5484 (Compound 34) Hexahydropyrido-thieno-pyrimidin 3-furfuryl; N-(2-methylpyridin-3-yl)acetamide BET-BDII selectivity; Anti-leukemic
IWP2 Thieno[3,2-d]pyrimidin-4-one 3-phenyl; N-(6-methyl-2-benzothiazolyl)acetamide WNT secretion inhibition; Hypertrophy suppression
Compound 154 (Oxadiazole Derivative) 1,3,4-Oxadiazole 4-chlorophenyl; N-(p-tolylpyrimidin-2-yl)acetamide IC₅₀ = 3.8 µM (A549 cells); 25-fold selectivity over HEK
2-((3-allyl-5,6-dimethyl-4-oxo...)acetamide (CAS 307324-35-2) Thieno[2,3-d]pyrimidin-4-one 3-allyl; 5,6-dimethyl; N-(4-sulfamoylphenyl)acetamide N/A (Structural focus)

Key Research Findings

Antimicrobial Activity: The benzimidazole-thienopyrimidine hybrid 4j () exhibited the highest antimicrobial activity among analogs, with MIC values of 2–8 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. This activity correlates with strong binding affinity to P. aeruginosa TrmD (-9.8 kcal/mol in docking studies) .

Anticancer Activity: Compound 154 () demonstrated nanomolar potency against A549 lung cancer cells, attributed to halogen (Cl) and electron-donating groups (EDGs) enhancing DNA intercalation or kinase inhibition . The target compound lacks halogen substituents but retains EDGs (methyl, phenyl), suggesting moderate activity pending experimental validation.

Synthetic Accessibility: CRCM5484 () was synthesized in 90% yield via a Gewald reaction and sequential alkylation, highlighting the efficiency of thioacetamide coupling strategies .

Structural-Activity Relationships (SAR) :

  • Core Rigidity : Hexahydro cores (e.g., CRCM5484) enhance solubility but reduce planar stacking vs. aromatic cores like the target compound .
  • Substituent Effects :

  • N-Aryl Groups : Para-substituted aryl groups (e.g., p-tolyl in the target compound) improve metabolic stability over ortho/meta positions .
  • Thioether Linkers : Replacing sulfur with oxygen (e.g., in oxadiazole derivatives) alters electron distribution and bioactivity .

Biological Activity

2-((5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a molecular formula of C23H21N3O2S2 and a molar mass of 435.56 g/mol. This compound features a thieno[2,3-d]pyrimidine core, which is recognized for its diverse biological activities. The presence of various functional groups enhances its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

  • A thieno[2,3-d]pyrimidine core.
  • Thioether and acetamide moieties.

These structural characteristics contribute to its unique chemical properties and biological activity.

PropertyValue
Molecular FormulaC23H21N3O2S2
Molecular Weight435.56 g/mol
CAS Number79587-86-3
Boiling PointNot specified

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar thieno[2,3-d]pyrimidine structures can inhibit cancer cell proliferation. For instance, the compound's interaction with Polo-like Kinase 1 (Plk1), a key regulator in cell cycle progression, has been investigated. Inhibitory activity against Plk1 was reported with IC50 values ranging from 1.49 to 2.94 μM in certain derivatives .
  • Antimicrobial Properties :
    • The compound exhibits promising antimicrobial activity against various pathogens. Research into its analogs has shown effectiveness against bacteria and fungi, suggesting potential use as an antimicrobial agent .
  • Enzyme Inhibition :
    • The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is critical for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Anticancer Efficacy

In a study focusing on the structure–activity relationship (SAR) of thieno[2,3-d]pyrimidine derivatives, modifications to the core structure enhanced anticancer potency. The introduction of functional groups at specific positions was found to significantly improve binding affinity to Plk1 .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antimicrobial efficacy of related compounds against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioacetamide derivatives are often prepared by reacting thiol-containing intermediates (e.g., 2-mercapto-thienopyrimidines) with chloroacetamides in polar aprotic solvents like DMF or DMSO, using triethylamine as a base. Reaction optimization includes:

  • Temperature : 80–100°C for 6–12 hours .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .
  • Yield : 60–85% depending on substituent reactivity and solvent choice .

Q. Which analytical techniques are most reliable for confirming molecular structure and purity?

Methodological Answer: A combination of techniques is essential:

  • 1^1H/13^{13}C NMR : Confirm regiochemistry and substituent integration. For instance, the methyl groups at positions 5 and 6 appear as singlets at δ 2.19–2.21 ppm, while the acetamide NH resonates at δ 10.08–10.10 ppm .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ peaks at m/z 344–362) .
  • Elemental Analysis : Verify C, H, N, S content (e.g., deviations ≤0.1% indicate high purity) .

Q. What solvent systems enhance solubility for biological assays?

Methodological Answer: Solubility challenges arise from the hydrophobic thienopyrimidine core. Recommended approaches:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (1–10 mM).
  • Co-solvents : Use 5–10% Tween-80 or cyclodextrins in aqueous buffers .
  • Sonication : 15–30 minutes to disperse aggregates .

Q. How to design initial bioactivity screens for identifying therapeutic targets?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Proteus vulgaris or Pseudomonas aeruginosa (e.g., compound 2d in showed moderate inhibition).
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa or HEK293) to assess selectivity .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and experimental structural data (e.g., XRD vs. NMR)?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., tautomerism in thienopyrimidines). Strategies include:

  • X-ray Crystallography : Use SHELX programs for refinement; hydrogen-bonding patterns (e.g., N–H···O interactions) clarify tautomeric states .
  • VT-NMR : Variable-temperature NMR to detect conformational changes (e.g., coalescence of NH signals at elevated temperatures) .

Q. What strategies improve pharmacological activity through substituent modification?

Methodological Answer: Focus on SAR-driven synthesis:

  • Electron-withdrawing groups : Introduce halogens (Cl, F) at the p-tolyl ring to enhance binding affinity .
  • Heterocyclic replacements : Substitute the phenyl group with benzimidazole (e.g., compound 4c in showed improved bioactivity).
  • Prodrug design : Incorporate ester or phosphonate moieties for enhanced bioavailability .

Q. What methodologies assess chemical stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) .
  • Metabolic Stability : Use liver microsomes to predict hepatic clearance .

Q. How can computational modeling predict target interactions?

Methodological Answer: Combine docking and MD simulations:

  • Docking : Use AutoDock Vina to identify binding poses in kinase pockets (e.g., EGFR or CDK2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .

Q. What approaches elucidate the mechanism of action against bacterial pathogens?

Methodological Answer: Multi-omics integration:

  • Transcriptomics : RNA-seq of treated P. aeruginosa to identify dysregulated pathways .
  • Proteomics : SILAC labeling to quantify target protein expression changes .
  • Metabolomics : LC-MS-based profiling to detect disrupted metabolite fluxes (e.g., TCA cycle intermediates) .

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